N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

This 6-methyl pyrazinecarboxamide features a cyclohexenylethyl side chain that delivers a LogP of 2.41 and TPSA of 54.88 Ų—measurably different from its des-methyl analog (ΔLogP +0.25, ΔTPSA +16 Ų). The 6-methyl group probes a steric pocket adjacent to the hinge-binding region, making it a tight fragment-elaboration scaffold for ATP-competitive kinase inhibitor design. Supplied at ≥98% purity, it limits total impurity burden to ≤200 nM at 10 µM screening concentration, reducing false positives in SPR, ITC, and DSF assays. The cyclohexene double bond offers a latent handle for epoxidation, dihydroxylation, or hydrogenation to explore saturation effects on target binding. Choose this compound for matched-pair SAR analyses or parallel library synthesis.

Molecular Formula C14H19N3O
Molecular Weight 245.326
CAS No. 2415491-76-6
Cat. No. B2549341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide
CAS2415491-76-6
Molecular FormulaC14H19N3O
Molecular Weight245.326
Structural Identifiers
SMILESCC1=CN=CC(=N1)C(=O)NCCC2=CCCCC2
InChIInChI=1S/C14H19N3O/c1-11-9-15-10-13(17-11)14(18)16-8-7-12-5-3-2-4-6-12/h5,9-10H,2-4,6-8H2,1H3,(H,16,18)
InChIKeyWNFGIGGOZHEORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide (CAS 2415491-76-6): A Differentiated Pyrazinecarboxamide Building Block


N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide (CAS 2415491-76-6) is a synthetic pyrazine-2-carboxamide derivative with molecular formula C₁₄H₁₉N₃O and molecular weight 245.33 g/mol . It comprises a 6-methyl-substituted pyrazine ring linked via a carboxamide bond to a 2-(cyclohex-1-en-1-yl)ethyl side chain, placing it within the broader class of N-cyclohex(en)ylcarboxamides—a scaffold historically explored in fungicidal and kinase-inhibitor patent literature. The compound is commercially available from multiple vendors at purities of 95–98% and is supplied exclusively for research use.

Why N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide Cannot Be Interchanged with Generic Pyrazinecarboxamides


The 6-methyl substitution on the pyrazine ring, combined with the cyclohexenylethyl side chain, generates a physicochemical profile that differs measurably from its closest structural analogs: the des-methyl analog N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide (CAS 313385-77-2) and the parent pyrazinecarboxamide scaffold (CAS 98-96-4) . Even a single methyl deletion changes the calculated LogP by approximately 0.3 units and the topological polar surface area (TPSA) by an estimated 15–16 Ų , differences that can alter solubility, permeability, and target-binding profiles in screening cascades. Because pyrazinecarboxamide-based probes and inhibitors rely on finely tuned electronic and steric complementarity with ATP-binding pockets or allosteric sites , generic substitution with unsubstituted or differently substituted analogs risks both false-negative and false-positive results in biological assays.

Quantitative Differentiation Evidence for N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide vs. Closest Analogs


Lipophilicity (LogP) Comparison: 6-Methyl vs. Des-Methyl Analog

The target compound exhibits a computed LogP of 2.41 , compared with the des-methyl analog N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide, which has a predicted clogP of approximately 2.16 . The +0.25 log unit shift indicates moderately higher lipophilicity conferred by the 6-methyl group, which may enhance membrane permeability in cell-based assays while maintaining compliance with Lipinski's Rule of Five.

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

Topological Polar Surface Area (TPSA) Differentiation from Des-Methyl Analog

The target compound has a vendor-reported TPSA of 54.88 Ų . In contrast, the des-methyl analog (molecular formula C₁₃H₁₇N₃O) has an estimated TPSA of approximately 39 Ų based on independent cheminformatic prediction . The ~16 Ų increase arises from the additional methyl group altering the electronic surface of the pyrazine ring, which may influence hydrogen-bonding capacity and oral bioavailability predictions (TPSA < 60 Ų generally correlates with good oral absorption, while values approaching 60 Ų begin to diverge from optimal CNS penetration).

Druglikeness Bioavailability Prediction CNS Drug Design

Molecular Weight and Rotatable Bond Differentiation vs. Parent Pyrazinecarboxamide Scaffold

The target compound (MW 245.33, 4 rotatable bonds) represents a substantially elaborated analog of the minimal pyrazinecarboxamide pharmacophore (MW 123.11, 2 rotatable bonds) . The cyclohexenylethyl appendage contributes ~122 Da of additional mass and introduces a non-aromatic hydrophobic moiety with conformational flexibility, distinguishing it from simpler amide derivatives and the clinically used pyrazinamide scaffold.

Fragment Elaboration Lead Optimization Chemical Probe Design

Purity Specification Advantage: 98% vs. 95%—Implications for Assay Reproducibility

The target compound is available at 98% purity from Leyan , compared with 95% purity for the des-methyl analog sourced through Sigma-Aldrich/Enamine and 95%+ for the same target compound from CheMenu . At 10 µM screening concentrations, a 3% absolute purity difference corresponds to approximately 300 nM of total impurity burden—sufficient to generate false-positive hits in sensitive biochemical assays if impurities possess even weak biological activity.

High-Throughput Screening Assay Quality Control Procurement Specifications

Hydrogen-Bond Donor/Acceptor Profile Consistency with the Pyrazinecarboxamide Pharmacophore

The target compound maintains exactly 1 hydrogen-bond donor (amide NH) and 3 hydrogen-bond acceptors (amide carbonyl O, two pyrazine N atoms) . This profile is identical to that of the parent pyrazinecarboxamide , confirming that the cyclohexenylethyl and 6-methyl modifications do not introduce additional H-bond donors or acceptors that could alter the fundamental pharmacophoric recognition pattern of the pyrazinecarboxamide core.

Structure-Based Drug Design Pharmacophore Modeling Kinase Inhibitor Design

Recommended Application Scenarios for N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide Based on Evidence Profile


Fragment-to-Lead Elaboration in Kinase Inhibitor Programs

With MW 245.33 Da, LogP 2.41, and conservation of the 1-donor/3-acceptor pharmacophore , this compound occupies the fragment-elaboration space between minimal pyrazinecarboxamide fragments (MW ~123) and full lead-like molecules. It is suited as a core scaffold for ATP-competitive kinase inhibitor design, where the 6-methyl group can probe a steric pocket adjacent to the hinge-binding region, as documented for related pyrazinecarboxamide MET/ALK inhibitors in patent literature . The cyclohexenyl moiety provides a non-aromatic hydrophobic surface that can be further functionalized or replaced during SAR exploration.

High-Purity Screening Collection for Biochemical and Biophysical Assays

The availability at 98% purity from Leyan makes this compound appropriate for inclusion in annotated screening decks used in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF) assays, where impurity-derived false positives are a recognized source of attrition. At a screening concentration of 10 µM, the estimated total impurity burden is ≤200 nM, below the typical hit-calling threshold of many biochemical assays.

Physicochemical Tool Compound for LogP/TPSA Structure-Property Relationship Studies

The computed LogP of 2.41 and TPSA of 54.88 Ų position this compound at the boundary of optimal CNS druglikeness (TPSA < 60–70 Ų for brain penetration). It can serve as a reference point in matched molecular pair analyses comparing 6-methyl vs. 6-unsubstituted pyrazinecarboxamides, where the ΔLogP of +0.25 and ΔTPSA of +16 Ų provide quantifiable contributions of a single methyl group to global physicochemical properties .

Building Block for N-Cyclohex(en)ylcarboxamide Library Synthesis

The established synthetic route—condensation of 2-(1-cyclohexenyl)ethylamine with 6-methylpyrazine-2-carboxylic acid —is amenable to parallel synthesis. The cyclohexene double bond provides a latent handle for further diversification via epoxidation, dihydroxylation, or hydrogenation, enabling systematic exploration of saturation effects on target binding. This aligns with the growing emphasis on increasing sp³ carbon fraction (Fsp³) in lead optimization campaigns.

Quote Request

Request a Quote for N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.